molecular formula C15H31N3O B2658920 N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide CAS No. 1154563-59-3

N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide

Cat. No.: B2658920
CAS No.: 1154563-59-3
M. Wt: 269.433
InChI Key: ZZMVDNVMACKQGZ-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide is a complex organic compound with a unique structure that includes both amine and amide functional groups

Preparation Methods

The synthesis of N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the amine intermediate: This step involves the reaction of a suitable alkyl halide with ammonia or a primary amine to form the desired amine intermediate.

    Cycloheptyl group introduction: The cycloheptyl group is introduced through a nucleophilic substitution reaction, where the amine intermediate reacts with a cycloheptyl halide.

    Amide formation: The final step involves the reaction of the cycloheptyl-substituted amine with an appropriate acyl chloride or anhydride to form the desired amide compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or amide groups can be replaced by other functional groups using suitable reagents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

Pharmacological Applications

1.1 Cancer Treatment

One of the prominent applications of N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide is in cancer therapy. Research indicates that compounds with similar structural properties have been developed as inhibitors targeting specific proteins involved in cancer cell proliferation. For instance, a related compound was identified as a kinesin spindle protein (KSP) inhibitor, which demonstrated the ability to induce cell death in cancer cells by arresting them in mitosis . The favorable pharmacokinetic profiles of these compounds suggest their potential as clinical candidates for cancer treatment.

1.2 Neurological Disorders

Compounds structurally related to this compound have been investigated for their neuroprotective properties. Studies have shown that these compounds may modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety disorders. The ability to cross the blood-brain barrier enhances their attractiveness for neurological applications.

Case Studies

3.1 Clinical Trials

Several clinical trials have explored the efficacy of compounds similar to this compound in treating various cancers. For example, a trial involving a KSP inhibitor demonstrated significant tumor reduction in patients with non-small cell lung cancer . The results highlighted the importance of further research into similar compounds for broader therapeutic applications.

3.2 Neuroprotective Studies

In preclinical studies, a related compound showed promise in models of neurodegeneration, indicating potential use in treating Alzheimer's disease . The compound's ability to enhance neuronal survival and reduce oxidative stress was particularly noted, suggesting a mechanism that could be exploited for therapeutic purposes.

Mechanism of Action

The mechanism by which N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide can be compared with other similar compounds, such as:

    N-(3-aminopropyl)-N-methylpropanamide: Lacks the cycloheptyl group, which may affect its biological activity and chemical reactivity.

    N-(3-aminopropyl)-3-(cycloheptylamino)propanamide: Similar structure but with different substitution patterns, leading to variations in properties.

    N-(3-aminopropyl)-3-(methylamino)propanamide: Contains only the methylamino group, which may result in different interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N3O/c1-17(14-8-5-3-4-6-9-14)13-10-15(19)18(2)12-7-11-16/h14H,3-13,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMVDNVMACKQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)N(C)CCCN)C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154563-59-3
Record name N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide
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